molecular formula C26H45NO7S B116893 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid CAS No. 25696-60-0

2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Katalognummer: B116893
CAS-Nummer: 25696-60-0
Molekulargewicht: 515.7 g/mol
InChI-Schlüssel: XSOLDPYUICCHJX-UZUDEGBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tauro-ω-muricholic Acid (sodium salt) is a taurine-conjugated form of the secondary bile acid ω-muricholic acid. It is a bile acid released by the liver and is typically used in cholestasis studies. This compound is known for its role as a competitive and reversible antagonist of the farnesoid X receptor (FXR), which is involved in bile acid regulation and metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tauro-ω-muricholic Acid (sodium salt) is synthesized through the conjugation of ω-muricholic acid with taurine. The process involves the enzymatic conversion of β-muricholic acid by various microorganisms from the intestinal flora, including Clostridium .

Industrial Production Methods: The industrial production of Tauro-ω-muricholic Acid (sodium salt) involves the extraction of ω-muricholic acid from bile, followed by its conjugation with taurine under controlled conditions. The product is then purified to achieve high purity levels, typically greater than 95% .

Types of Reactions:

    Oxidation: Tauro-ω-muricholic Acid (sodium salt) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .

Wissenschaftliche Forschungsanwendungen

Overview

The compound 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid is a taurine-conjugated bile acid derivative recognized for its significant biological activity. This compound primarily functions as a farnesoid X receptor (FXR) antagonist and has implications in various scientific and medical fields.

The compound exhibits various pharmacological properties:

  • Cholesterol Metabolism :
    • Modulates bile acid synthesis and secretion.
    • Influences cholesterol homeostasis.
  • Anti-inflammatory Effects :
    • Potential benefits for conditions such as ulcerative colitis and other gastrointestinal disorders.
  • Antioxidant Activity :
    • Mitigates oxidative stress in biological systems.

Cholestasis Studies

The compound is utilized in research focused on cholestasis— a condition characterized by impaired bile flow. Its role as an FXR antagonist makes it a valuable tool for understanding bile acid regulation and potential therapeutic interventions.

Metabolic Disorders

Given its influence on cholesterol metabolism and inflammation pathways:

  • It may be explored for therapeutic applications in metabolic disorders such as obesity and diabetes.

Gastrointestinal Health

Research indicates that the compound could be beneficial in treating inflammatory bowel diseases (IBD) due to its anti-inflammatory properties.

Data Tables

Activity TypeEffect
Cholesterol Regulation Modulates synthesis and secretion
Anti-inflammatory Reduces inflammation in IBD
Antioxidant Protects against oxidative stress

Case Study 1: Cholestasis Research

In recent studies examining cholestasis models in mice treated with the compound:

  • Results indicated a significant reduction in bile acid accumulation.
  • The compound's antagonistic effect on FXR was confirmed through gene expression analysis.

Case Study 2: Inflammatory Bowel Disease

A clinical trial investigating the use of the compound in patients with ulcerative colitis reported:

  • Improved clinical scores and reduced inflammatory markers.
  • Suggests potential as a therapeutic agent for IBD management.

Wirkmechanismus

Tauro-ω-muricholic Acid (sodium salt) exerts its effects by acting as a competitive and reversible antagonist of the farnesoid X receptor (FXR). This receptor is involved in the regulation of bile acid synthesis, transport, and metabolism. By inhibiting FXR, Tauro-ω-muricholic Acid (sodium salt) can modulate bile acid levels and influence various metabolic pathways [3][3].

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tauro-ω-muricholic Acid (sodium salt) is unique due to its specific conjugation with ω-muricholic acid and its role as a predominant bile acid in certain physiological conditions, such as neonatal sepsis. Its ability to act as an FXR antagonist also distinguishes it from other bile acids .

Biologische Aktivität

The compound 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid is a complex molecule with significant biological activity. It is primarily recognized as a taurine-conjugated bile acid derivative and exhibits various pharmacological properties. This article examines its biological activity through detailed research findings and data tables.

  • Molecular Formula : C26H45NO7S
  • Molecular Weight : 515.7 g/mol
  • CAS Number : 25696-60-0
  • IUPAC Name : 2-[[(4R)-4-[(3R,5R,6S,...]](Full name truncated for brevity)]

Biological Activity Overview

The biological activities of this compound are primarily attributed to its role as a farnesoid X receptor (FXR) antagonist. FXR is crucial in regulating bile acid metabolism and homeostasis. By inhibiting FXR activity:

  • Cholesterol Metabolism : The compound has been shown to influence cholesterol metabolism by modulating bile acid synthesis and secretion.
  • Anti-inflammatory Effects : It exhibits anti-inflammatory properties that may benefit conditions such as ulcerative colitis and other gastrointestinal disorders.
  • Antioxidant Activity : The compound also demonstrates antioxidant effects that can mitigate oxidative stress in various biological systems.

The primary mechanism involves the competitive inhibition of FXR. By binding to FXR:

  • It disrupts the normal signaling pathways that regulate bile acids and cholesterol levels.
  • This action leads to altered expression of genes involved in lipid metabolism and inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
FXR AntagonismInhibition of bile acid synthesis and secretion
Anti-inflammatoryReduction of inflammatory markers in animal models of colitis
Antioxidant EffectsScavenging free radicals and reducing oxidative stress

Case Study: Anti-Ulcerative Colitis Effects

A study investigated the effects of this compound on mice with dextran sulfate sodium (DSS)-induced ulcerative colitis. Key findings included:

  • Reduction in Inflammatory Markers : Significant decreases in IL-17 and TNF-alpha levels were observed.
  • Histopathological Improvement : Histological analysis showed reduced tissue damage in treated mice compared to controls.

Results indicated that the compound could ameliorate symptoms associated with ulcerative colitis through modulation of inflammatory pathways involving TLR4/NF-kB signaling.

Analyse Chemischer Reaktionen

Thermal Decomposition and Combustion

Under high-temperature conditions, T-α-MCA undergoes thermal decomposition or combustion, producing hazardous gases. Key findings include:

Decomposition Product Conditions Source
Carbon oxides (CO, CO₂)Thermal decomposition or fire
Nitrogen oxides (NOₓ)Combustion in presence of oxygen

These reactions necessitate precautions during storage and handling to avoid ignition sources and ensure adequate ventilation .

Reactivity with Oxidizing Agents

The compound is incompatible with strong oxidizing agents, which may lead to hazardous reactions. While specific reaction pathways are not detailed in the literature, safety guidelines recommend:

  • Avoiding contact with peroxides, nitrates, or chlorates.

  • Storing in tightly closed containers away from reactive substances .

Stability Under Ambient Conditions

Factor Effect Mitigation
MoistureHydrolysis of sulfonic groupStore in a desiccator
LightPotential photodegradationUse amber glass containers
Acidic/basic pHEster/amide bond instabilityMaintain neutral pH conditions

Data on exact degradation kinetics are not available in the provided sources .

Enzymatic Hydrolysis

In biological systems, T-α-MCA undergoes enzymatic deconjugation via bile salt hydrolases (BSH) produced by gut microbiota. This reaction cleaves the amide bond linking taurine to the bile acid core:

T MCABSH Muricholic Acid+Taurine\text{T MCA}\xrightarrow{\text{BSH}}\text{ Muricholic Acid}+\text{Taurine}

This process modulates its biological activity as a farnesoid X receptor (FXR) antagonist .

Synthetic Considerations

While the exact synthesis route is not detailed in the provided literature, taurine conjugation typically involves:

  • Activation of the bile acid’s carboxyl group (e.g., using carbodiimides).

  • Nucleophilic attack by taurine’s amino group to form the amide bond.

This reaction is sensitive to pH and requires anhydrous conditions to prevent hydrolysis .

Environmental Degradation

Eigenschaften

CAS-Nummer

25696-60-0

Molekularformel

C26H45NO7S

Molekulargewicht

515.7 g/mol

IUPAC-Name

2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1

InChI-Schlüssel

XSOLDPYUICCHJX-UZUDEGBHSA-N

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomerische SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Kanonische SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Key on ui other cas no.

25696-60-0

Physikalische Beschreibung

Solid

Synonyme

T-alpha-MC
T-beta-MC
tauro-alpha-muricholate
tauro-alpha-muricholic acid
tauro-beta-muricholate
tauro-beta-muricholic acid
tauromuricholate
tauromuricholic acid
tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 3
Reactant of Route 3
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 4
Reactant of Route 4
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 5
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 6
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.